molecular formula C10H15N5O5 B12334834 1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12334834
M. Wt: 285.26 g/mol
InChI Key: ZQQSXKSNEFCELU-ZOQUXTDFSA-N
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Description

1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azidomethyl group, a hydroxy group, and a methoxy group attached to an oxolane ring, which is further connected to a diazinane-dione moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple stepsThe methoxy group is then introduced via methylation, and the final step involves the formation of the diazinane-dione moiety through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive azide group.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes. The hydroxy and methoxy groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Properties

Molecular Formula

C10H15N5O5

Molecular Weight

285.26 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15N5O5/c1-19-8-7(17)5(4-12-14-11)20-9(8)15-3-2-6(16)13-10(15)18/h5,7-9,17H,2-4H2,1H3,(H,13,16,18)/t5-,7-,8-,9-/m1/s1

InChI Key

ZQQSXKSNEFCELU-ZOQUXTDFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CN=[N+]=[N-])O

Canonical SMILES

COC1C(C(OC1N2CCC(=O)NC2=O)CN=[N+]=[N-])O

Origin of Product

United States

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